(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol

Tautomerism Lipophilicity Chromatographic retention

(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol (CAS 1429056-35-8) is a 1,2,3-triazole derivative bearing a 4-chlorophenyl substituent at the C4 position and a primary hydroxymethyl group, with molecular formula C9H8ClN3O and molecular weight 209.63 g/mol. Its computed physicochemical profile includes a density of 1.5 ± 0.1 g/cm³, a boiling point of 437.1 ± 35.0 °C at 760 mmHg, a LogP of 1.35, and a flash point of 218.1 ± 25.9 °C.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 1429056-35-8
Cat. No. B12843558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol
CAS1429056-35-8
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=NNN=C2)O)Cl
InChIInChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5,9,14H,(H,11,12,13)
InChIKeyXMTXKWIIZBNHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol (CAS 1429056-35-8): Triazole-Hydroxymethyl Building Block for Drug Discovery and Chemical Biology Procurement


(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol (CAS 1429056-35-8) is a 1,2,3-triazole derivative bearing a 4-chlorophenyl substituent at the C4 position and a primary hydroxymethyl group, with molecular formula C9H8ClN3O and molecular weight 209.63 g/mol [1]. Its computed physicochemical profile includes a density of 1.5 ± 0.1 g/cm³, a boiling point of 437.1 ± 35.0 °C at 760 mmHg, a LogP of 1.35, and a flash point of 218.1 ± 25.9 °C . The compound exists as the 2H-tautomeric form of the 1,2,3-triazole ring, distinguishing it from the more common N1-substituted 1H-tautomer (CAS 133902-66-6) [1]. The hydroxymethyl group at the C4 position serves as a versatile synthetic handle for further derivatization via esterification, etherification, or oxidation, making this compound a strategic intermediate in medicinal chemistry and agrochemical research [2].

Defined 2H-tautomer with distinct LogP/BP for reproducible chromatographic method development
Primary hydroxymethyl handle enables direct esterification, etherification, or oxidation for late-stage diversification
NLT 98% purity with ISO-certified manufacturing supports auditable research and quality control workflows

Why (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol Cannot Be Casually Substituted by Other 1,2,3-Triazole Analogs: Tautomeric Identity, Regioisomeric Specificity, and Functional Handle Versatility


Substituting (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol with a structurally similar 1,2,3-triazole carries multiple risks that invalidate cross-comparability. First, the compound is the 2H-tautomer with the chlorophenyl group attached at the C4 ring carbon; the N1-substituted 1H-tautomer (CAS 133902-66-6) exhibits a measurably different LogP (1.35 vs. 1.413) and boiling point (437.1 °C vs. 402.9 °C), reflecting altered polarity and intermolecular interactions that directly impact chromatographic behavior, membrane permeability, and formulation solubility . Second, the primary hydroxymethyl group is a reactive synthetic handle absent in simpler analogs such as 4-(4-chlorophenyl)-1H-1,2,3-triazole (CAS 5604-31-9); its presence or absence dictates whether the compound can serve as a late-stage functionalization intermediate . Third, even within the same tautomeric class, the substitution of the 4-chloro for 4-fluoro or 4-methyl on the phenyl ring changes cholinesterase inhibitor potency by several-fold—the 4-chlorophenyl escitalopram-triazole conjugate (IC50 6.71 μM) is 1.4-fold more potent against AChE than its 2-methylphenyl counterpart (IC50 9.52 μM), while the 2-fluorophenyl derivative shows BChE selectivity (IC50 4.52 μM) [1]. These quantitative divergences mean that procurement decisions based on generic triazole classification alone will introduce uncontrolled variables into reproducibility, SAR interpretation, and downstream application performance.

Tautomer
The N1-substituted 1H-tautomer (CAS 133902-66-6) shifts LogP by ~0.06 and boiling point by ~34°C, altering retention and solubility profiles.
Handle
Des-hydroxymethyl analog 4-(4-chlorophenyl)-1H-1,2,3-triazole lacks the primary alcohol; direct SAR library synthesis requires extra functionalization steps.
Aryl
Replacing 4-chloro with fluoro or methyl on the phenyl ring can shift cholinesterase inhibition potency several-fold, breaking SAR continuity.

Quantitative Procurement-Relevant Evidence for (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol: Head-to-Head Comparator Data Across Five Differentiation Dimensions


Tautomeric Identity Drives LogP and Boiling Point Divergence vs. the N1-Substituted 1H-Regioisomer (CAS 133902-66-6)

(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol (CAS 1429056-35-8) is the 2H-tautomer in which the chlorophenyl group is attached at the triazole C4 ring carbon, whereas the commonly listed regioisomer [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6) bears the chlorophenyl at the N1 ring nitrogen . This constitutional difference produces a measurable physicochemical divergence. The 2H-tautomer (CAS 1429056-35-8) exhibits a computed LogP of 1.35 and a boiling point of 437.1 ± 35.0 °C at 760 mmHg . The 1H-tautomer (CAS 133902-66-6) exhibits a LogP of 1.413 and a boiling point of 402.9 °C at 760 mmHg [1]. The LogP difference of approximately 0.06 log units, combined with a boiling point difference of approximately 34 °C, reflects altered polarity and hydrogen-bonding capacity that directly impact reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and formulation solubility profiles .

Tautomer Identity
Head-to-head
ΔLogP 0.06, ΔBP 34°C
Supports correct tautomer selection for reproducible analytical methods
Computed properties; verify experimentally for critical applications
Tautomerism Lipophilicity Chromatographic retention Formulation solubility

Hydroxymethyl Synthetic Handle Confers Derivatization Versatility Absent in Des-Hydroxymethyl Analog 4-(4-Chlorophenyl)-1H-1,2,3-triazole (CAS 5604-31-9)

The primary hydroxymethyl (-CH₂OH) group at the C4 position of (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol enables a range of downstream synthetic transformations—including esterification with acyl chlorides or carboxylic acids, Mitsunobu etherification, oxidation to the corresponding aldehyde or carboxylic acid, and conversion to halomethyl or aminomethyl derivatives—that are structurally impossible with the simpler analog 4-(4-chlorophenyl)-1H-1,2,3-triazole (CAS 5604-31-9), which lacks this functional handle entirely (molecular formula C8H6ClN3, MW 179.6 g/mol vs. C9H8ClN3O, MW 209.63 g/mol for the target compound) . The carbamate derivative [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate has been explicitly studied for CYP enzyme inhibition, demonstrating that the hydroxymethyl-derived carbamate linkage is a viable vector for probing biological target engagement [1]. Additionally, the (1,2,3-triazol-4-yl)methanol scaffold has been employed as a key intermediate in the synthesis of 1,2,3-triazole-containing fluconazole analogues with antifungal activity, where the hydroxymethyl group serves as the anchor point for further pharmacophore elaboration [2].

Synthetic Handle
Head-to-head
-CH₂OH present vs absent
Enables direct derivatization without pre-functionalization
MW difference ~30 g/mol; distinct synthetic utility profile
Click chemistry Building block Late-stage functionalization Medicinal chemistry

Antifungal Pharmacophore Validation: The 4-Chlorophenyl-1,2,3-Triazole Core Outperforms Other Aryl Substituents Against Candida spp. in a 10-Compound Head-to-Head Panel

In a systematic in vitro antifungal evaluation of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ol derivatives synthesized via CuAAC click chemistry, the 4-chlorophenyl-substituted compound 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol demonstrated the best overall antifungal profile against 42 clinical isolates spanning four different Candida species (C. albicans, C. tropicalis, C. parapsilosis, and C. glabrata) using the standardized microdilution broth method [1]. While this study evaluated the tertiary alcohol analog rather than the primary alcohol target compound itself, the data establish that the 4-chlorophenyl-1,2,3-triazole core pharmacophore confers superior anti-Candida activity relative to other aryl-substituted congeners within the same chemical series [1]. The target compound (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol, bearing a primary alcohol at the same C4 position, represents the synthetic precursor to this validated antifungal scaffold and offers the advantage of a less sterically hindered hydroxymethyl group that may exhibit a different pharmacokinetic and metabolic stability profile .

Antifungal Activity
Class-level
Ranked #1 of 10 analogs vs. 42 Candida isolates
Supports 4-chlorophenyl pharmacophore in screening panel
Tertiary alcohol analog tested; primary alcohol may differ
Antifungal activity Candida spp. Microdilution broth method Structure-activity relationship

Low CYP3A4 Inhibition Liability of the Carbamate-Derivatized Scaffold Suggests Favorable Drug-Drug Interaction Profile Relative to Azole Antifungals

The carbamate derivative [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate—synthesized directly from the hydroxymethyl group of the target compound's core scaffold—was tested for inhibition of recombinant human CYP3A4 and CYP2C9 [1]. Against CYP3A4, the compound exhibited an IC50 of 20,000 nM (20 μM) as measured by the debenzylation of 7-benzyloxy-4-trifluoromethylcoumarin (BFC) at pH 7.4 and 2 °C [1]. This IC50 value is substantially higher (i.e., weaker inhibition) than those reported for clinically used azole antifungals such as ketoconazole (CYP3A4 IC50 ~0.02-0.2 μM) and fluconazole (CYP3A4 IC50 ~10-30 μM depending on assay conditions) [2], indicating that the 1,2,3-triazole-hydroxymethyl scaffold has a markedly lower propensity for CYP3A4-mediated drug-drug interactions compared to the 1,2,4-triazole or imidazole antifungal pharmacophores [2]. While the target compound itself has not been directly assayed, the carbamate derivative data provide class-level evidence that the 1,2,3-triazole core bearing a C4-hydroxymethyl-derived substituent is compatible with further development as a low-DDI-risk chemical probe or lead scaffold [1].

CYP3A4 Inhibition
Class-level
IC₅₀ 20,000 nM (carbamate derivative)
Reported weak CYP3A4 inhibition context vs. azole antifungals
Target compound not directly assayed; derivative-based inference
CYP450 inhibition Drug-drug interaction Metabolic stability ADME-tox

Commercial Purity Specification and ISO-Certified Supply Chain: ≥98% (NLT 98%) with Full Quality Control Documentation

(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol (CAS 1429056-35-8) is commercially available from MolCore with a purity specification of NLT 98% (Not Less Than 98%), manufactured under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . In comparison, the regioisomer [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6) is available from multiple vendors at purity grades of 95%, 95+%, or 98% . The ISO certification associated with the target compound's manufacturing process provides documented batch-to-batch consistency and traceability that is not uniformly guaranteed across all suppliers of the regioisomer . The solid physical form at 20 °C and a defined melting point range (141-149 °C depending on the specific tautomer and purity) further facilitate analytical identity confirmation by melting point determination .

Purity & Quality
Specification review
NLT 98%, ISO-certified
Supports regulated research with traceable documentation
Verify batch-specific COA before use
Quality control ISO certification Purity specification Reproducibility

Procurement-Relevant Application Scenarios for (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol: Where This Specific Tautomer Delivers Measurable Advantage


Click Chemistry-Derived Antifungal Lead Optimization: Using the Hydroxymethyl Handle as a Late-Stage Diversification Point

In antifungal drug discovery programs targeting Candida spp., (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol serves as the direct synthetic precursor to the validated 4-chlorophenyl-1,2,3-triazole antifungal pharmacophore. The primary hydroxymethyl group enables efficient conversion to carbamates, esters, or ethers for systematic SAR exploration, building on the finding that the 4-chlorophenyl-substituted 1,2,3-triazole core ranked #1 among 10 analogs against 42 Candida isolates [1]. The low CYP3A4 inhibition (IC50 20,000 nM) observed for the carbamate derivative further supports the selection of this scaffold for programs requiring minimized DDI risk [2].

Reproducible Chromatographic Method Development Requiring Defined Tautomeric Identity

Analytical laboratories developing reversed-phase HPLC or LC-MS methods for 1,2,3-triazole-containing compounds must specify the tautomeric form of the reference standard. The 2H-tautomer (CAS 1429056-35-8) exhibits a LogP of 1.35 and a boiling point of 437.1 °C, which differ measurably from the 1H-tautomer (LogP 1.413; BP 402.9 °C) . Using the correct CAS ensures consistent retention time alignment and eliminates tautomer-related peak splitting or misidentification in stability-indicating assays.

Building Block Procurement for 1,2,3-Triazole-Containing PROTAC or Bioconjugate Synthesis

The hydroxymethyl group at the C4 position is an ideal anchor for linker attachment in PROTAC (PROteolysis TArgeting Chimera) or antibody-drug conjugate (ADC) design, where the 4-chlorophenyl-1,2,3-triazole core can serve as a target-protein-binding moiety. (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol provides the alcohol handle for carbamate, carbonate, or ether linker chemistry without requiring protecting group manipulation on the triazole ring itself, streamlining the synthetic route relative to des-hydroxymethyl analogs [3].

ISO-Compliant Reference Standard for GLP/GMP Pharmaceutical Quality Control

With NLT 98% purity and ISO-certified manufacturing, (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol (CAS 1429056-35-8) is qualified for use as a reference standard in pharmaceutical impurity profiling, dissolution testing, and stability studies conducted under GLP or GMP frameworks. Laboratories procuring this specific CAS number benefit from auditable batch-to-batch consistency documentation that the regioisomer (CAS 133902-66-6) does not uniformly provide across all commercial sources .

Application
Selection Property
Validation Focus
Antifungal pharmacophore exploration
Hydroxymethyl derivatization handle
Antifungal SAR panel interpretation
Tautomer-specific chromatographic methods
Defined 2H-tautomer identity (LogP/BP)
Retention time consistency and peak assignment
Bioconjugate linker attachment
Primary alcohol without ring protection
Linker chemistry compatibility (carbamate, ether)
Analytical reference standard
NLT 98% purity, ISO-certified manufacturing
Batch-to-batch traceability documentation
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